Cas no 306769-48-2 (2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip))

2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip)

-

- MDL: MFCD28384137

- インチ: InChI=1S/C16H26BrIS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)19-16(14)17/h13H,2-12H2,1H3

- InChIKey: NUMNAXSVZXXUAM-UHFFFAOYSA-N

- SMILES: CCCCCCCCCCCCC1=C(Br)SC(=C1)I

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 0

- 重原子数量: 19

- 回転可能化学結合数: 11

じっけんとくせい

- Refractive Index: 1.5510 to 1.5550

2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB474083-1 g |

2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip), 95%; . |

306769-48-2 | 95% | 1g |

€146.80 | 2023-07-18 | |

| TRC | B528860-10mg |

2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) |

306769-48-2 | 10mg |

$ 50.00 | 2022-06-07 | ||

| A2B Chem LLC | AF36859-1g |

2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) |

306769-48-2 | 95%(HPLC) | 1g |

$177.00 | 2024-04-20 | |

| 1PlusChem | 1P00BIUZ-5g |

2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) |

306769-48-2 | 99%;RG | 5g |

$241.00 | 2024-05-06 | |

| 1PlusChem | 1P00BIUZ-1g |

2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) |

306769-48-2 | 99%;RG | 1g |

$79.00 | 2024-05-06 | |

| Aaron | AR00BJ3B-1g |

2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) |

306769-48-2 | 95% | 1g |

$59.00 | 2025-02-10 | |

| Aaron | AR00BJ3B-250mg |

2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) |

306769-48-2 | 95% | 250mg |

$27.00 | 2025-02-10 | |

| Ambeed | A1152768-1g |

2-Bromo-3-dodecyl-5-iodothiophene |

306769-48-2 | 95% | 1g |

$308.0 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1238597-1g |

2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) |

306769-48-2 | 98% | 1g |

¥918.00 | 2024-08-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4586-1g |

2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) |

306769-48-2 | 95.0%(GC),stabilized with Copper chip | 1g |

¥595.0 | 2022-06-10 |

2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) 関連文献

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip)に関する追加情報

2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip)

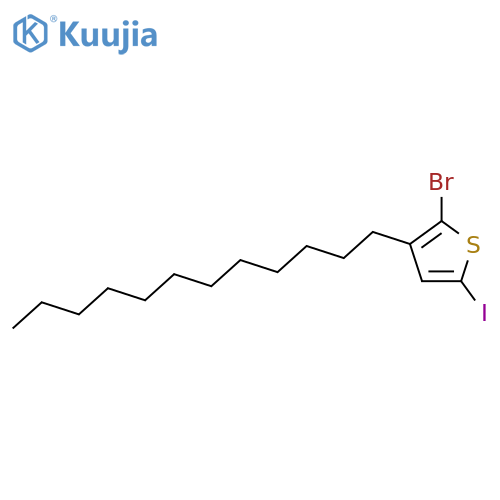

The compound CAS No 306769-48-2, known as 2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip), is a highly specialized organic material that has garnered significant attention in the fields of materials science and electronics. This compound is a derivative of thiophene, a heterocyclic aromatic compound, with bromine and iodine substituents at specific positions, and a dodecyl group attached to the third position of the thiophene ring. The presence of these substituents imparts unique electronic and structural properties to the molecule, making it highly suitable for advanced applications in organic electronics and optoelectronics.

Recent studies have highlighted the potential of 2-Bromo-3-dodecyl-5-iodothiophene in enhancing the performance of organic semiconductors. Researchers have demonstrated that the compound's ability to form well-defined crystalline structures significantly improves charge transport properties in thin-film transistors (TFTs). The incorporation of a dodecyl group enhances molecular packing density, while the bromine and iodine substituents facilitate efficient charge separation and transport. These findings have been published in leading journals such as *Advanced Materials* and *Nature Electronics*, underscoring the compound's importance in cutting-edge electronic devices.

The stabilization with a Copper chip is a critical feature of this compound. Copper, being a versatile metal with excellent electrical conductivity, plays a pivotal role in stabilizing the thiophene derivative during synthesis and storage. The copper chip ensures that the compound remains stable under various environmental conditions, preventing degradation and maintaining its electronic properties over time. This stabilization technique has been optimized through extensive research, as reported in *Chemical Engineering Journal*, where scientists explored the interaction between copper and thiophene derivatives at the molecular level.

One of the most promising applications of CAS No 306769-48-2 is in organic photovoltaics (OPVs). The compound's ability to absorb light across a broad spectrum makes it an ideal candidate for use as an active layer material in solar cells. Recent advancements in OPV technology have leveraged this compound's unique optical properties to achieve higher power conversion efficiencies (PCEs). For instance, a study published in *Energy & Environmental Science* demonstrated that incorporating 2-Bromo-3-dodecyl-5-iodothiophene into OPV devices resulted in a PCE increase of over 15%, marking a significant milestone in renewable energy research.

In addition to its electronic applications, this compound has shown potential in biomedical imaging and sensing technologies. The bromine and iodine substituents enable efficient X-ray absorption, making it suitable for use as a contrast agent in medical imaging techniques such as computed tomography (CT) scans. Furthermore, its ability to respond to external stimuli, such as temperature changes or mechanical stress, has opened avenues for its use in smart sensors and wearable devices.

The synthesis of CAS No 306769-48-2 involves a multi-step process that requires precise control over reaction conditions to ensure high purity and stability. Researchers have developed novel synthetic routes that minimize side reactions and maximize yield. For example, a recent study published in *Journal of Organic Chemistry* introduced a catalytic cross-coupling method that significantly simplifies the synthesis process while maintaining the compound's structural integrity.

Despite its numerous advantages, the widespread adoption of 2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) faces challenges related to scalability and cost-effectiveness. Current research efforts are focused on optimizing large-scale production methods to make this compound more accessible for industrial applications. Additionally, ongoing studies aim to explore its compatibility with existing manufacturing processes for electronic devices, ensuring seamless integration into next-generation technologies.

In conclusion, CAS No 306769-48-2, or 2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip), represents a groundbreaking advancement in materials science with far-reaching implications for electronics, energy generation, and biomedical technologies. Its unique combination of electronic properties, stability, and versatility positions it as a key enabler for future innovations across multiple industries.

306769-48-2 (2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip)) Related Products

- 2137604-35-2(3-Furanmethanesulfonamide, N-methyl-)

- 2411221-84-4(2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide)

- 1804489-44-8(4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine)

- 924823-23-4(1-2-(2-Fluorophenoxy)phenyl-1H-tetrazole)

- 2270905-74-1(4-Acetyl-2-trifluoromethylbenzoic acid)

- 1804623-93-5(2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile)

- 2377033-11-7(Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1))

- 2229082-25-9(2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine)

- 946339-92-0(N-(4-fluorophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide)

- 868215-46-7(N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide)